2-(3-Chloro-6-methoxyphenyl)ethanethiol
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Overview
Description
2-(3-Chloro-6-methoxyphenyl)ethanethiol is an organic compound with the molecular formula C9H11ClOS. It is characterized by the presence of a chloro and methoxy substituent on a phenyl ring, along with an ethanethiol group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-6-methoxyphenyl)ethanethiol typically involves the introduction of the ethanethiol group to a suitably substituted phenyl ring. One common method is through the reaction of 3-chloro-6-methoxybenzaldehyde with ethanethiol in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under mild conditions, often in an organic solvent like ethanol, and requires careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes. These methods often utilize transition metal catalysts to facilitate the coupling of the phenyl ring with the ethanethiol group. The use of continuous flow reactors and advanced purification techniques ensures the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-6-methoxyphenyl)ethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The chloro substituent can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(3-Chloro-6-methoxyphenyl)ethanethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive thiol group.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-6-methoxyphenyl)ethanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, potentially altering their activity. This reactivity is exploited in both biochemical research and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chloro-4-methoxyphenyl)ethanethiol
- 2-(3-Chloro-5-methoxyphenyl)ethanethiol
- 2-(3-Chloro-6-ethoxyphenyl)ethanethiol
Uniqueness
2-(3-Chloro-6-methoxyphenyl)ethanethiol is unique due to the specific positioning of the chloro and methoxy groups on the phenyl ring, which influences its reactivity and interaction with other molecules. This distinct structure makes it a valuable compound for targeted chemical synthesis and research applications .
Properties
IUPAC Name |
2-(5-chloro-2-methoxyphenyl)ethanethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClOS/c1-11-9-3-2-8(10)6-7(9)4-5-12/h2-3,6,12H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWRIYSJMLGZGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CCS |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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